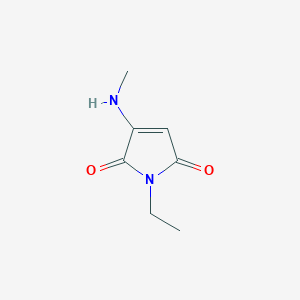

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and reactivity It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of ethylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction conditions typically require a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of 1-ethyl-3-(methylamino)pyrrole.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: 1-Ethyl-3-(methylamino)pyrrole.

Substitution: N-alkyl or N-acyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism by which 1-ethyl-3-(methylamino)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use in ionic liquids and battery electrolytes.

1-Ethyl-3-methylimidazolium tetrafluoroborate: Used in the stabilization of proteins and modulation of amyloid aggregation.

1-Ethyl-3-methylimidazolium acetate: Investigated for its solubility and phase equilibrium properties.

Uniqueness: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione stands out due to its specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.

Biologische Aktivität

1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione is a heterocyclic organic compound notable for its unique structural features and potential therapeutic applications. With a molecular formula of C_7H_10N_2O_2 and a molecular weight of approximately 154.17 g/mol, this compound has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrrole structure, which includes two carbonyl groups located at positions 2 and 5. The presence of an ethyl group and a methylamino group contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, derivatives of this compound have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it can modulate enzyme activities that are crucial in cancer pathways. Specifically, it has been shown to enhance endothelial cell differentiation from mesenchymal stem cells, which may improve therapies for vascular diseases and contribute to tumor suppression mechanisms. A notable study demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including colon cancer models, with a GI50 in the nanomolar range (approximately 1.0–1.6×10−8M) .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For instance:

- Cell Differentiation : The compound promotes the differentiation of mesenchymal stem cells into endothelial cells, which is critical for vascular repair .

- Enzyme Modulation : It interacts with ATP-binding domains of growth factor receptors (e.g., EGFR and VEGFR2), forming stable complexes that inhibit tumor growth .

Case Studies

Eigenschaften

CAS-Nummer |

607692-32-0 |

|---|---|

Molekularformel |

C7H10N2O2 |

Molekulargewicht |

154.17 g/mol |

IUPAC-Name |

1-ethyl-3-(methylamino)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(8-2)7(9)11/h4,8H,3H2,1-2H3 |

InChI-Schlüssel |

KTNWUQQHUSCUEN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C=C(C1=O)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.